![molecular formula C16H25NO3 B2644091 tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate CAS No. 1353875-97-4](/img/structure/B2644091.png)

tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

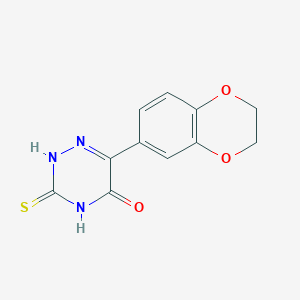

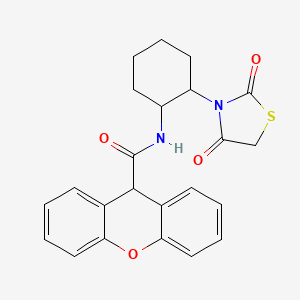

The compound “tert-butyl (1’R,2R,5’S)-6’,6’-dimethyl-4-oxospiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-1-carboxylate” is a complex organic molecule. It contains a spiro[azetidine-2,2’-bicyclo[3.1.1]heptane] core, which is a bicyclic structure with a spiro junction at one of the carbons . The molecule also contains a tert-butyl ester group, which is a common protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spiro[azetidine-2,2’-bicyclo[3.1.1]heptane] core and a tert-butyl ester group . The stereochemistry at the spiro junction and the other stereocenters in the molecule would be crucial for its properties and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar bicyclic structures have been involved in various types of reactions . For instance, cyclopropenes, which are part of the bicyclic core, can undergo various types of annulation reactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient Synthetic Routes

Researchers have developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for further selective derivatization on the azetidine and cyclobutane rings. This compound provides a convenient entry point to novel compounds, offering access to chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Versatile Intermediates for Medicinal Chemistry

The synthesis of piperidine derivatives fused to a tetrahydrofuran ring demonstrates the compound's flexibility in generating structurally diverse intermediates, which can react with electrophiles in the presence of triethylamine to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Crossed [2 + 2] Cycloaddition Reactions

Intermolecular cross-selective [2 + 2] photocycloaddition reactions of exocyclic arylidene oxetanes, azetidines, and cyclobutanes with simple electron-deficient alkenes, facilitated by blue light irradiation using a commercially available Ir(III) photosensitizer, have been reported. This transformation enables the synthesis of a range of polysubstituted 2-oxaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and spiro[3.3]heptane motifs, crucial in medicinal chemistry as gem-dimethyl and carbonyl bioisosteres (Murray et al., 2021).

Applications in Drug Discovery

Spirocyclic Oxindole Analogs

An efficient synthesis approach toward spirocyclic oxindole analogs, starting from commercially available chiral lactone, has been developed. These compounds are significant for their potential use in drug discovery, offering versatile synthetic routes for the creation of enantiomerically pure intermediates (Maton et al., 2010).

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, starting from L-serine, demonstrates the potential of these compounds in generating novel glutamic acid analogs. Such derivatives could serve as valuable tools in probing biological systems and designing peptidomimetics (Hart & Rapoport, 1999).

Orientations Futures

The study of complex bicyclic structures like this compound is an active area of research in organic chemistry . Future directions could include the development of more efficient synthetic routes, the study of its reactivity and properties, and potential applications in drug discovery or materials science.

Propriétés

IUPAC Name |

tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-12(18)9-16(17)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3/t10-,11+,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKBVCDGQQIADJ-LYOVBCGYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C1C2)CC(=O)N3C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@]3([C@@H]1C2)CC(=O)N3C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2644009.png)

![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2644015.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644017.png)

![3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2644022.png)

![4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2644024.png)

![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)